
(1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide is an organophosphorus compound with the molecular formula C22H22IO2P. This compound is known for its unique structure, which includes a triphenylphosphonium group and a methoxy-oxopropyl group. It is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 1-iodo-2-methoxypropane under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as sodium chloride or potassium tert-butoxide are used in substitution reactions. The reaction conditions vary depending on the nucleophile but often involve refluxing in an appropriate solvent.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Reduction: The major product is the reduced phosphine derivative.
Substitution: The major products are the substituted phosphonium salts.
Aplicaciones Científicas De Investigación
(1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in studies involving cellular uptake and localization of phosphonium salts.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide involves its interaction with cellular membranes. The triphenylphosphonium group allows the compound to penetrate lipid bilayers and accumulate in mitochondria. This property makes it useful in targeting mitochondrial functions and studying mitochondrial dynamics. The methoxy-oxopropyl group may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
(1-Methoxy-1-oxopropan-2-yl)triphenylphosphonium bromide: Similar in structure but with a bromide ion instead of iodide.
Triphenylphosphine oxide: Lacks the methoxy-oxopropyl group but shares the triphenylphosphonium core.
Triphenylphosphine: The parent compound without the methoxy-oxopropyl group or halide ion.
Uniqueness
(1-Methoxy-1-oxopropan-2-yl)(triphenyl)phosphanium iodide is unique due to its combination of the triphenylphosphonium group and the methoxy-oxopropyl group. This combination imparts specific chemical reactivity and biological properties that are not observed in other similar compounds. The presence of the iodide ion also influences its solubility and reactivity in various solvents and reaction conditions.
Propiedades
Número CAS |
56904-90-6 |
|---|---|
Fórmula molecular |
C22H22IO2P |
Peso molecular |
476.3 g/mol |
Nombre IUPAC |
(1-methoxy-1-oxopropan-2-yl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C22H22O2P.HI/c1-18(22(23)24-2)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
YFCYHLFPISKOSH-UHFFFAOYSA-M |
SMILES canónico |
CC(C(=O)OC)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexan-4-one](/img/structure/B14634631.png)

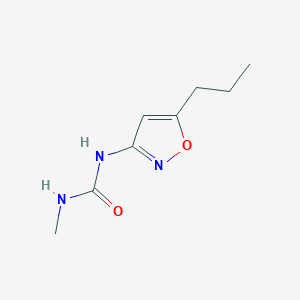
![N'-{4-[(4,6-Dimethylpyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14634640.png)
![1-[Methoxy(dimethyl)silyl]methanamine](/img/structure/B14634652.png)
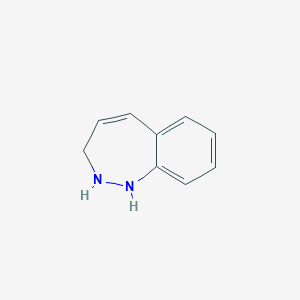
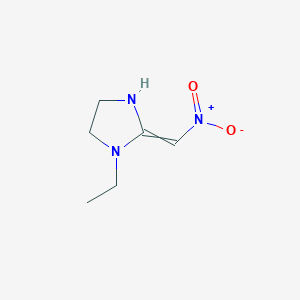

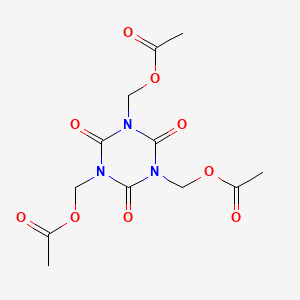
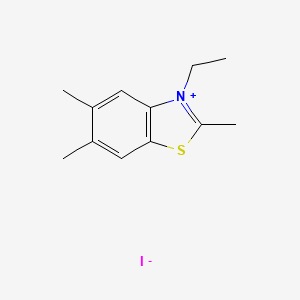
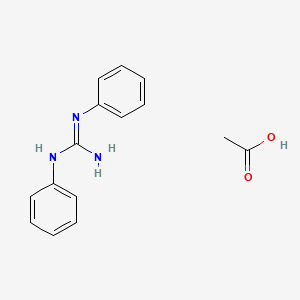
![2-{2-[(4-Chlorophenyl)methylidene]hydrazinyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B14634679.png)
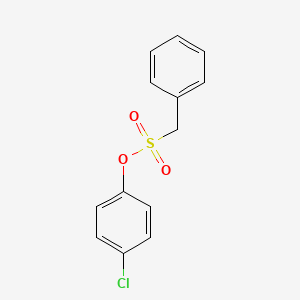
![2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate](/img/structure/B14634701.png)
